

9-Chloroacridine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 9-Chloroacridine

Cat. No.: B074977

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An in-depth exploration of the chemical and physical properties, synthesis, and biological significance of **9-Chloroacridine**, a pivotal scaffold in medicinal chemistry and drug development.

Introduction

9-Chloroacridine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its planar tricyclic structure and the reactive chlorine atom at the 9-position make it a versatile building block for the development of therapeutic agents with applications ranging from oncology to infectious diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of **9-Chloroacridine**, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in modulating key cellular signaling pathways.

Chemical and Physical Properties

9-Chloroacridine presents as a green to brown solid and is characterized by the following properties:

| Property | Value | Reference(s) |
|-------------------|--------------------------------------|--------------|
| Molecular Formula | C ₁₃ H ₈ ClN | [1][2] |
| Molecular Weight | 213.66 g/mol | [1][2] |
| CAS Number | 1207-69-8 | [1] |
| Melting Point | 116-120 °C | [2] |
| Boiling Point | ~379.4 °C at 760 mmHg (Predicted) | [2] |
| Density | ~1.3 g/cm ³ (Predicted) | [2] |
| Appearance | Green to brown solid | [2] |

Spectroscopic Data

The structural elucidation of **9-Chloroacridine** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹ H NMR | ¹³ C NMR |
|---|--|
| The proton NMR spectrum of 9-Chloroacridine typically exhibits signals in the aromatic region, corresponding to the protons on the acridine core. | The carbon NMR spectrum provides characteristic chemical shifts for the thirteen carbon atoms of the acridine ring system. |

Detailed spectral data can be accessed through databases such as PubChem and SpectraBase.[1][3]

Infrared (IR) Spectroscopy

The IR spectrum of **9-Chloroacridine** displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key peaks include those for C-H stretching of the aromatic rings and C-Cl stretching.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis of **9-Chloroacridine** typically shows a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.^{[1][2]}

Experimental Protocols

Synthesis of 9-Chloroacridine

A common and effective method for the synthesis of **9-Chloroacridine** involves the reaction of N-phenylanthranilic acid or acridone with phosphorus oxychloride (POCl_3).

Materials:

- N-phenylanthranilic acid or Acridone
- Phosphorus oxychloride (freshly distilled)
- Chloroform
- Concentrated ammonia solution
- Ice
- Calcium chloride

Procedure:

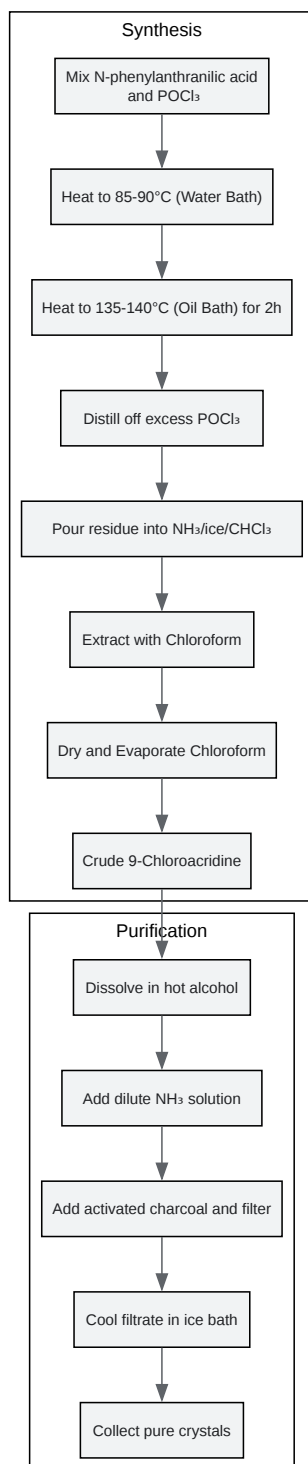
- In a round-bottomed flask equipped with a reflux condenser, mix N-phenylanthranilic acid (or acridone) with an excess of phosphorus oxychloride.
- Slowly heat the mixture on a water bath to 85–90 °C. A vigorous reaction will occur. Remove the flask from the heat and moderate the reaction by cooling if necessary.
- After the initial reaction subsides, heat the mixture in an oil bath at 135–140 °C for 2 hours.
- Remove the excess phosphorus oxychloride by distillation under reduced pressure.

- Cool the residue and carefully pour it into a well-stirred mixture of concentrated ammonia solution, crushed ice, and chloroform.
- Ensure all the solid dissolves in the chloroform layer. Separate the chloroform layer and extract the aqueous layer with additional chloroform.
- Combine the chloroform extracts, dry over calcium chloride, and filter.
- Remove the chloroform by distillation to obtain crude **9-Chloroacridine**.

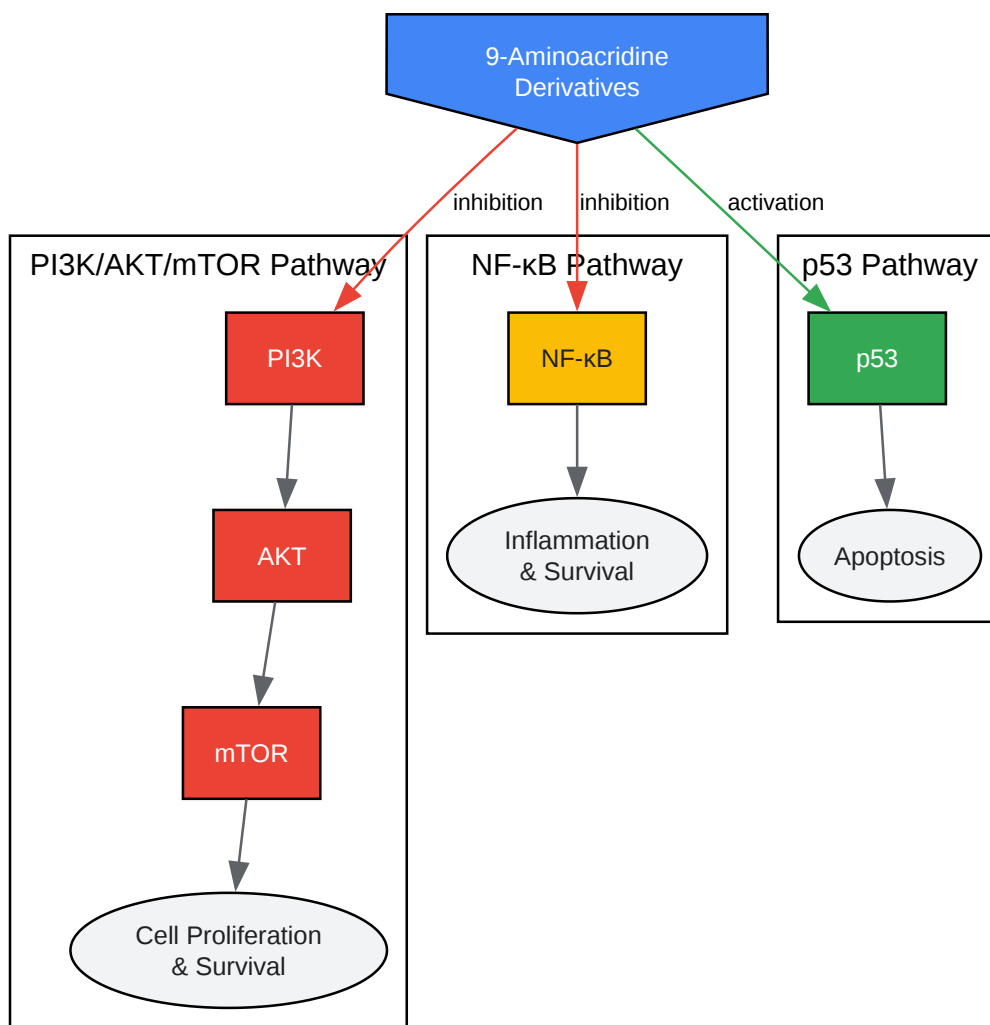
Purification:

- Dissolve the crude product in a minimal amount of boiling alcohol.
- Add 0.5% ammonia solution until the solution becomes milky.
- Add activated charcoal (e.g., Norit) and filter the hot solution.
- Immediately cool the filtrate in an ice bath to crystallize the pure **9-Chloroacridine**.
- Collect the white crystals by filtration. The melting point of the purified product is 119–120 °C.

Synthesis and Purification of 9-Chloroacridine



Signaling Pathways Modulated by 9-Aminoacridine Derivatives

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References

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